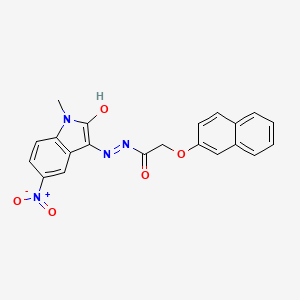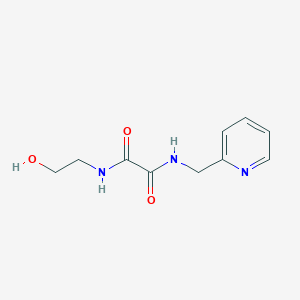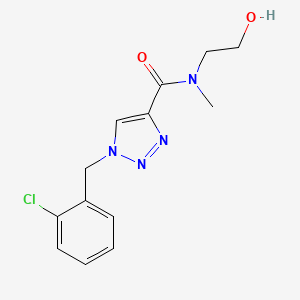![molecular formula C16H18N2O4 B4962146 4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine](/img/structure/B4962146.png)
4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine, also known as NBMPR, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the 1960s and has since been used in a variety of studies to investigate the mechanism of action and biochemical and physiological effects of various substances.
Mecanismo De Acción
4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine works by inhibiting the activity of nucleoside transporters, which are responsible for transporting nucleosides across cell membranes. By inhibiting this activity, 4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine can prevent the uptake of nucleoside analogs, such as those used in cancer chemotherapy, and thus reduce their effectiveness.
Biochemical and Physiological Effects:
4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the uptake of nucleosides in various cell types, including cancer cells. It has also been shown to reduce the activity of certain enzymes, such as adenosine kinase, which is involved in the metabolism of nucleosides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine in lab experiments is that it is a potent and specific inhibitor of nucleoside transporters, which makes it a valuable tool for investigating the role of these transporters in various biological processes. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for research involving 4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine. One area of interest is the development of new nucleoside transport inhibitors for the treatment of viral infections and cancer. Another area of interest is the investigation of the role of nucleoside transporters in drug resistance and the development of strategies to overcome this resistance. Additionally, there is potential for the use of 4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine in the development of new diagnostic tools for the detection of nucleoside transporter-related diseases.
Métodos De Síntesis
4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine can be synthesized through a multi-step process involving the reaction of 2-methyl-1-propen-1-ylbenzene with nitric acid and sulfuric acid to produce 2-(2-methyl-1-propen-1-yl)-5-nitrobenzene. This compound is then reacted with morpholine in the presence of a catalyst to produce 4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine.
Aplicaciones Científicas De Investigación
4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine has been used in a variety of scientific studies, particularly in the field of pharmacology. It has been used to investigate the mechanism of action of various drugs, including nucleoside transport inhibitors, which are used to treat viral infections and cancer. 4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine has also been used to study the transport of nucleosides across cell membranes and to investigate the role of nucleoside transporters in drug resistance.
Propiedades
IUPAC Name |
4-[2-(2-methylprop-1-enyl)-5-nitro-1-benzofuran-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-11(2)9-15-16(17-5-7-21-8-6-17)13-10-12(18(19)20)3-4-14(13)22-15/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPKQAVSBMFDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805826 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[2-(2-Methylprop-1-en-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B4962075.png)
![ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4962087.png)

![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4962096.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4962102.png)

![5-ethoxy-2-[4-(2-methyl-1,3-thiazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B4962115.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4962122.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4962130.png)
![methyl 3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4962138.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4962152.png)

![ethyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinyl}acetate](/img/structure/B4962167.png)